曲古霉素

描述

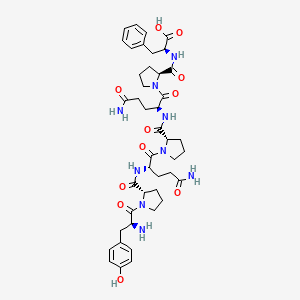

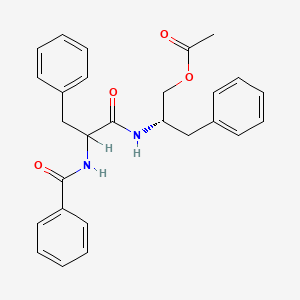

Asperglaucide is an amide originally isolated from P. aurantiacum . It has diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, and anticancer properties .

Synthesis Analysis

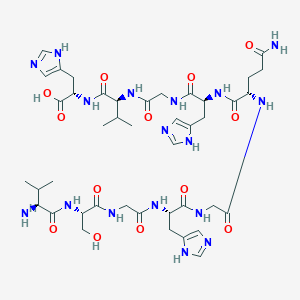

Asperglaucide is an effective constituent of purslane (Portulaca oleracea L.), a safe-to-eat greenery . It has been found to have effects on endothelial function, endothelial nitric oxide synthase (eNOS) expression, vascular fluidity, renal and vascular reactive oxygen, and nitrogen species (ROS/RNS) production .Molecular Structure Analysis

The molecular formula of Asperglaucide is C27H28N2O4 . Its average mass is 444.522 Da and its monoisotopic mass is 444.204895 Da .Physical And Chemical Properties Analysis

Asperglaucide has a density of 1.2±0.1 g/cm^3, a boiling point of 716.1±60.0 °C at 760 mmHg, and a flash point of 386.9±32.9 °C . It has 6 H bond acceptors, 2 H bond donors, and 11 freely rotating bonds .科学研究应用

1. Colorectal Cancer Treatment

- Summary of Application: Asperglaucide, found in Herba Patriniae (HP), has been identified as a potential active component in the treatment of colorectal cancer (CRC). It was found to have an anti-migratory effect on HCT116 cells, a type of colon cancer cell .

- Methods of Application: The study used network pharmacology to predict the active components and key signaling pathways of HP in CRC. The phytochemical profile of Patrinia heterophylla water extract (PHW), one type of HP, was determined by UHPLC-MS. MTT, RT-PCR, and Western blot assays were performed to evaluate the bioactivities of PHW in colon cancer cells .

- Results: Asperglaucide was found to have the highest degree of interaction with 28 putative targets of CRC in the compound–target network. The ErbB signaling pathway was identified as the pathway mediated by HP with the most potential against CRC. Both RT-PCR and Western blot results showed that PHW significantly downregulated the mRNA and protein levels of EGFR, PI3K, and AKT in HCT116 cells .

2. Anti-cancer Agent

- Summary of Application: Aspergillus species, which produce Asperglaucide, have emerged as a valuable source of bioactive compounds with promising anticancer properties .

- Methods of Application: The study conducted a comprehensive bibliometric analysis to map the research landscape of Aspergillus in oncology, examining publications from 1982 to the present .

- Results: The analysis identified key contributors and leading countries in this research field. Prominent research themes identified are “endophyte,” “green synthesis,” “antimicrobial,” “anti-cancer,” and “biological activities,” indicating a shift towards environmentally sustainable drug development .

3. Anti-inflammatory, Antibacterial, and Antioxidant Agent

- Summary of Application: Asperglaucide, an amide originally isolated from P. aurantiacum, has diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, and anticancer properties .

- Methods of Application: The study did not provide specific methods of application or experimental procedures for Asperglaucide .

- Results: The study did not provide specific results or outcomes obtained for Asperglaucide .

4. Oxidative Stress Reagent

- Summary of Application: Asperglaucide is used as an oxidative stress reagent in various biochemical applications .

- Methods of Application: The specific methods of application or experimental procedures were not provided .

- Results: The specific results or outcomes obtained were not provided .

5. Cathepsin Inhibitor

- Summary of Application: Asperglaucide is a selective and orally active cathepsin inhibitor isolated from Portulaca oleracea L. It has anti-inflammatory activities and can be used for the study of inflammatory diseases .

- Methods of Application: The specific methods of application or experimental procedures were not provided .

- Results: The specific results or outcomes obtained were not provided .

6. Oxidative Stress Reagent

- Summary of Application: Asperglaucide is used as an oxidative stress reagent in various biochemical applications .

- Methods of Application: The specific methods of application or experimental procedures were not provided .

- Results: The specific results or outcomes obtained were not provided .

7. Anti-inflammatory Agent

- Summary of Application: Asperglaucide inhibits the production of nitric oxide (NO), prostaglandin E2 (PGE2), and IL-1β in LPS-stimulated BV-2 microglial cells .

- Methods of Application: The specific methods of application or experimental procedures were not provided .

- Results: It is active against Gram-negative bacteria (MICs = 0.05-0.10 mg/ml) and has antioxidant activity in 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Trolox equivalent antioxidant capacity (TEAC) assays (EC50s = 9.51-78.81 µg/ml) .

未来方向

属性

IUPAC Name |

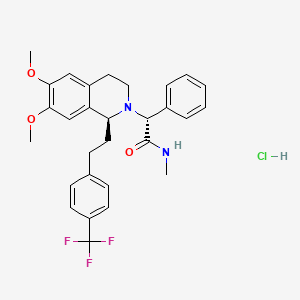

[(2S)-2-[(2-benzamido-3-phenylpropanoyl)amino]-3-phenylpropyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O4/c1-20(30)33-19-24(17-21-11-5-2-6-12-21)28-27(32)25(18-22-13-7-3-8-14-22)29-26(31)23-15-9-4-10-16-23/h2-16,24-25H,17-19H2,1H3,(H,28,32)(H,29,31)/t24-,25?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPAURMDJZOGHU-SKCDSABHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H](CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893272 | |

| Record name | Aurantiamide acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aurantiamide acetate | |

CAS RN |

56121-42-7 | |

| Record name | N-Benzoylphenylalanylphenylalinol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056121427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aurantiamide acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。